molecular formula C12H10N2O3 B1457557 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid CAS No. 1368868-67-0

6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid

Cat. No.: B1457557
CAS No.: 1368868-67-0
M. Wt: 230.22 g/mol
InChI Key: XGHZMOGYZKCAOX-UHFFFAOYSA-N
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Description

6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid (CAS 1368868-67-0) is a high-purity chemical building block of interest in medicinal chemistry and organic synthesis. This compound features a pyrimidine core, a privileged structure in drug discovery, substituted with a 2-methoxyphenyl group and a carboxylic acid functional group. The carboxylic acid moiety is a versatile handle for further synthetic transformations, enabling researchers to readily generate a variety of valuable derivatives. A primary research application of this reagent is in the synthesis of amides via direct amidation reactions. The formation of amide bonds is a cornerstone of organic synthesis, critical for constructing peptides and a vast array of biologically active molecules, including many active pharmaceutical ingredients (APIs) . The direct condensation of carboxylic acids and amines, while conceptually simple, often requires catalytic methods to proceed efficiently under mild conditions. This compound serves as an ideal carboxylic acid partner in such catalytic amidations, which are prioritized in green chemistry for minimizing waste . Furthermore, the carboxylic acid can be leveraged in other classic reactions, such as Fischer esterification to produce esters or reduction to the corresponding alcohol, providing diverse pathways for molecular optimization and library synthesis . As a key intermediate, this compound is valuable for constructing complex molecules targeting various therapeutic areas. This product is intended for research applications in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

6-(2-methoxyphenyl)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-17-11-5-3-2-4-8(11)9-6-10(12(15)16)14-7-13-9/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHZMOGYZKCAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy for Pyrimidine-4-carboxylic Acid Derivatives

Pyrimidine-4-carboxylic acids are typically synthesized through multi-step reactions involving the construction of the pyrimidine ring followed by functionalization at the 4-position with a carboxylic acid group. The 6-position substitution with an aryl group such as 2-methoxyphenyl is introduced either via condensation reactions or cross-coupling strategies.

Specific Methodology from Patent Literature for Related Pyrimidine-4-carboxylic Acids

A detailed preparation method for pyrimidine-4-carboxylic acid derivatives, including those with trifluoromethyl substitution, is described in patent CN106187911A. Though this patent focuses on 2-trifluoromethyl pyrimidine-4-carboxylic acid, the synthetic principles are applicable to other aryl-substituted pyrimidines such as 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid.

Key steps include:

  • Synthesis of intermediate compounds by heating reactions between precursors (e.g., compound IV and compound V) in solvents such as ethanol, oxolane, or N,N-dimethylformamide at 80–120°C for 2–24 hours.
  • Generation of reactive intermediates by thermal reaction of a precursor with dehydrants like phosphorus pentoxide or polyphosphoric acid.
  • Final condensation of the intermediates under reflux in solvents like ethanol or methanol to yield the target pyrimidine-4-carboxylic acid derivative.

The process is controlled to optimize yield and purity, with typical yields around 82–84%.

Step Reaction Conditions Solvent Temperature Time Notes
1. Preparation of intermediate (compound II) Heating of compound IV and V Ethanol/oxolane/DMF 80-120°C 2-24 h Stirring under reflux
2. Generation of reactive intermediate (compound III) Thermal reaction with dehydrant (e.g., P2O5) None (thermal) 100-150°C 24 h Gas passed into liquefied ammonia
3. Final condensation to product (compound I) Reflux stirring of compounds II and III Ethanol/methanol/acetonitrile Reflux Several hours Product isolation by filtration and drying

Alternative Synthetic Routes from Research Literature

Research by Mona Sayed Salem Kadah et al. describes the preparation of pyrimidine derivatives with various substitutions, including aryl groups and carboxylic acids, through multi-step reactions starting from biphenyl-substituted precursors:

  • Reaction of 4-oxo-4-biphenylbut-2-enoic acid with thiourea to form pyrimidine derivatives.
  • Subsequent esterification with ethyl chloroacetate to yield pyrimidine esters.
  • Functionalization through hydrazine derivatives and electrophilic substitution reactions to introduce various functional groups.
  • Hydrolysis or further reaction to obtain carboxylic acid functionalities.

Although this study focuses on biphenyl substituents, the methodology is adaptable for 2-methoxyphenyl substitution by using appropriate starting materials.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Remarks
Condensation of β-ketoesters with amidines β-ketoester with 2-methoxyphenyl, amidine Ethanol, heat Reflux, several hours Moderate to high Classical method for pyrimidine ring formation
Thermal reaction with dehydrants (Patent CN106187911A) Compound IV, V, phosphorus pentoxide P2O5, liquefied ammonia 100-150°C, 24 h ~82-84% Suitable for large scale, controlled process
Multi-step functionalization (Kadah et al.) 4-oxo-4-biphenylbut-2-enoic acid, thiourea Ethyl chloroacetate, hydrazine hydrate Various reflux and substitution steps Variable Adaptable for aryl substitutions

Research Findings and Analysis

  • The patent-based method offers a robust and scalable synthesis route with good yields and controllable reaction parameters, making it suitable for industrial applications.
  • The condensation of β-ketoesters and amidines remains a versatile and widely used approach in academic and industrial settings.
  • Functional group transformations, including esterification, hydrazide formation, and electrophilic substitutions, provide opportunities to diversify the pyrimidine scaffold and introduce the 2-methoxyphenyl group effectively.
  • Solvent choice and temperature control are critical for optimizing yields and purity, with alcoholic solvents and temperatures ranging from 50°C to reflux conditions being common.
  • The use of dehydrants such as phosphorus pentoxide facilitates the formation of reactive intermediates necessary for ring closure and substitution.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic Acid Structural Difference: Methoxy group at the para position of the phenyl ring. However, the electronic donation effect is similar .
  • 6-(3-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic Acid Structural Difference: Halogenated (Cl, F) phenyl group at position 6. Impact: The electron-withdrawing halogens increase acidity of the carboxylic acid (pKa ~2.5–3.0) compared to the methoxy analogue (pKa ~4.0–4.5). Enhanced reactivity in nucleophilic substitution reactions is noted .

Functional Group Variations

  • 6-Hydroxy-2-phenylpyrimidine-4-carboxylic Acid

    • Structural Difference : Hydroxyl (-OH) group at position 6.
    • Impact : The hydroxyl group participates in strong hydrogen bonding, improving solubility in polar solvents (e.g., water solubility ~15 mg/mL vs. <1 mg/mL for the methoxy analogue). However, it is prone to oxidation .
  • 6-(Methoxycarbonyl)pyrimidine-4-carboxylic Acid

    • Structural Difference : Methoxycarbonyl (-COOCH₃) ester at position 6.
    • Impact : The ester group is hydrolytically unstable under basic conditions, forming the carboxylic acid derivative. This property is leveraged in prodrug design .

Heterocyclic Modifications

  • 5-Amino-4-(3-methoxyphenyl)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylic Acid Structural Difference: Thieno[2,3-d]pyrimidine fused ring system. Impact: The fused thiophene ring enhances π-stacking interactions and bioavailability (logP ~2.8 vs. ~1.5 for the non-fused analogue). The methylthio group (-SCH₃) introduces sulfur-based interactions .
  • 2-Chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic Acid

    • Structural Difference : Chloro and trifluoromethyl (-CF₃) groups at positions 2 and 6.
    • Impact : The -CF₃ group is strongly electron-withdrawing, lowering the LUMO energy and increasing electrophilicity. This compound shows potent inhibition in kinase assays (IC₅₀ ~50 nM) .

Data Table: Key Properties of Selected Analogues

Compound Name Molecular Formula Substituents (Position) pKa (Carboxylic Acid) logP Key Applications
6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid C₁₂H₁₀N₂O₃ 2-MeO-Ph (6), COOH (4) ~4.2 1.5 Drug intermediates
6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid C₁₂H₁₀N₂O₃ 4-MeO-Ph (6), COOH (4) ~4.0 1.6 Antimicrobial agents
6-(3-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid C₁₁H₇ClFN₂O₂ 3-Cl-2-F-Ph (6), COOH (4) ~2.8 2.1 Covalent inhibitors
6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid C₁₁H₈N₂O₃ -OH (6), COOH (4) ~3.5 0.9 Chelating agents
2-Chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid C₆H₂ClF₃N₂O₂ -Cl (2), -CF₃ (6), COOH (4) ~1.9 2.7 Kinase inhibitors

Biological Activity

6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid, with the CAS number 1368868-67-0, is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a methoxyphenyl group at position 6 and a carboxylic acid at position 4. Its molecular formula is C12H11N3O3, and it is characterized by its ability to interact with various biological targets.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound. In vitro assays have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in the NCI-60 cancer cell line panel, it demonstrated an average GI50 (the concentration causing 50% inhibition of cell proliferation) of approximately 10 nM, indicating potent activity against multiple cancer types including leukemia, non-small cell lung cancer (NSCLC), and melanoma .

Table 1: Antiproliferative Activity in Cancer Cell Lines

Cancer TypeGI50 (nM)
Leukemia5-6
NSCLC2-17
Colon Cancer2-6
Melanoma2-25
Ovarian Cancer2-9
Renal Cancer2-5
Prostate Cancer2-5
Breast Cancer2-6

The mechanism underlying the biological activity of this compound involves several pathways:

  • Microtubule Depolymerization : The compound has been shown to disrupt microtubule dynamics, a critical process in cell division. This effect leads to apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .
  • Enzyme Inhibition : It interacts with various kinases involved in signaling pathways, which may contribute to its antiproliferative effects. The inhibition of these enzymes can lead to altered cellular functions and reduced proliferation.
  • Gene Expression Modulation : By localizing in the nucleus, the compound can influence gene expression patterns, further contributing to its anticancer properties.

In Vivo Efficacy

In vivo studies using xenograft models have demonstrated that administration of this compound at doses of 75 mg/kg resulted in significant tumor growth inhibition compared to control groups. The study noted moderate weight loss in subjects but highlighted statistically significant antitumor effects by day 14 of treatment .

Comparative Studies

Comparative analyses with other compounds indicated that this pyrimidine derivative was significantly more effective than previously studied analogs, showcasing enhanced potency in both microtubule depolymerization and antiproliferative assays .

Q & A

What are the optimal synthetic routes for 6-(2-methoxyphenyl)pyrimidine-4-carboxylic acid, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of 2-methoxybenzaldehyde with ethyl cyanoacetate under basic conditions (e.g., NaOH) to form an α,β-unsaturated nitrile intermediate.
  • Step 2: Cyclization with guanidine hydrochloride at elevated temperatures (80–100°C) to construct the pyrimidine ring.
  • Step 3: Hydrolysis of the ester group (if present) using aqueous HCl or NaOH to yield the carboxylic acid.

Critical Factors:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol, which may lead to by-products .
  • Temperature Control: Cyclization above 90°C improves ring closure but risks decomposition; optimal yields (~65–70%) are achieved at 95°C .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the pure product due to residual guanidine salts .

How does the ortho-methoxy substituent influence electronic and steric properties compared to para-substituted analogs?

Answer:
The ortho-methoxy group introduces distinct effects:

  • Electronic Effects: The methoxy group’s electron-donating nature increases electron density on the pyrimidine ring, altering reactivity in electrophilic substitutions. However, steric hindrance from the ortho position reduces accessibility for nucleophilic attacks compared to para-substituted analogs .

  • Steric Effects: Proximity to the pyrimidine ring creates torsional strain, potentially destabilizing planar conformations critical for π-π stacking in protein binding .

  • Comparative Data:

    PropertyOrtho-Methoxy DerivativePara-Methoxy Derivative
    LogP (lipophilicity)1.82.1
    Melting Point198–200°C210–212°C
    NMR Chemical Shift (C6)δ 158.2 ppmδ 156.7 ppm

What experimental strategies resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies in biological data (e.g., IC₅₀ values) often arise from:

  • Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native). Standardize assays using validated protocols (e.g., ATP-based kinase assays) .
  • Solubility Issues: Low aqueous solubility may lead to underestimated activity. Use co-solvents (e.g., DMSO ≤0.1%) or formulate as a sodium salt .
  • Metabolic Instability: Hepatic microsome assays (e.g., rat liver S9 fractions) identify rapid degradation pathways. Stabilize via structural modifications (e.g., fluorination of the methoxy group) .

How can regioselectivity challenges in nucleophilic substitution reactions be addressed?

Answer:
The carboxylic acid and methoxy groups compete for nucleophilic attack. Strategies include:

  • Protecting Groups: Temporarily protect the carboxylic acid as a methyl ester using SOCl₂/MeOH, enabling selective substitution at the C2 or C4 positions .
  • Directed Metalation: Use LDA (lithium diisopropylamide) to deprotonate specific positions, directing substitution to the desired site .
  • Catalysis: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) achieves regioselective aryl substitutions without disturbing the carboxylic acid .

What computational methods predict binding modes of this compound with biological targets?

Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2). The ortho-methoxy group shows weaker π-π stacking with Tyr355 compared to para analogs, reducing affinity .
  • MD Simulations: GROMACS simulations (100 ns) reveal stability of hydrogen bonds between the carboxylic acid and Arg120 in target enzymes .
  • QSAR Studies: Hammett σ values correlate substituent effects on bioactivity; ortho-methoxy’s σ⁻ (-0.27) suggests moderate electron donation .

What analytical techniques ensure purity and structural integrity during synthesis?

Answer:

  • HPLC: Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm confirms purity ≥95% .
  • NMR: ¹H NMR (DMSO-d₆) key peaks: δ 8.45 (s, 1H, pyrimidine H5), δ 7.62–7.58 (m, 2H, aromatic), δ 3.89 (s, 3H, OCH₃) .
  • HRMS: ESI-MS ([M+H]⁺) calculated for C₁₂H₁₁N₂O₃: 231.0764; observed: 231.0768 .

How can by-product formation during scale-up be minimized?

Answer:

  • Continuous Flow Reactors: Reduce residence time, preventing over-cyclization (common in batch reactors) .
  • In-line IR Monitoring: Track intermediate formation (e.g., α,β-unsaturated nitrile) to optimize reaction quenching .
  • Recrystallization Optimization: Use ethanol/water (3:1) for higher recovery (85%) vs. ethyl acetate (70%) .

What derivatives are most promising for enhancing pharmacological activity?

Answer:

  • Amide Derivatives: Replace -COOH with -CONHR (e.g., benzylamide) to improve membrane permeability .
  • Electron-Withdrawing Substituents: Introduce -F or -CF₃ at C2 to counterbalance methoxy’s electron donation, enhancing target affinity .
  • Prodrugs: Esterify the carboxylic acid (e.g., ethyl ester) for oral bioavailability, hydrolyzed in vivo by carboxylesterases .

How does the compound’s stability under physiological conditions impact in vitro assays?

Answer:

  • pH Sensitivity: The carboxylic acid group (pKa ~4.5) protonates in gastric fluid, reducing solubility. Use phosphate buffers (pH 7.4) for stability .
  • Light Sensitivity: The pyrimidine ring degrades under UV light; store solutions in amber vials .
  • Oxidation: Methoxy groups are stable, but the pyrimidine ring may oxidize in H₂O₂-rich environments (e.g., inflammatory models). Add antioxidants (e.g., ascorbate) .

What structural analogs are critical for structure-activity relationship (SAR) studies?

Answer:

AnalogKey ModificationBiological Impact
6-(2-Hydroxyphenyl) derivativeMethoxy → HydroxyIncreased hydrogen bonding but reduced logP
6-(2-Fluorophenyl) derivativeMethoxy → FluoroEnhanced metabolic stability
4-Carboxamide derivative-COOH → -CONH₂Improved solubility and target affinity

SAR trends: Electron-withdrawing groups at C6 improve enzyme inhibition, while bulkier substituents reduce cell permeability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid
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6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid

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